molecular formula C6H11N3O B14776129 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine

Cat. No.: B14776129
M. Wt: 141.17 g/mol
InChI Key: RRHJAYOVZXARSL-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine involves its interaction with specific molecular targets. The oxadiazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-propanamine is unique due to the presence of the propanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial materials .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine

InChI

InChI=1S/C6H11N3O/c1-3-5(7)6-8-4(2)9-10-6/h5H,3,7H2,1-2H3

InChI Key

RRHJAYOVZXARSL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=NO1)C)N

Origin of Product

United States

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